
lithium;9H-phenanthren-9-ide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium;9H-phenanthren-9-ide is an organolithium compound derived from phenanthrene, a tricyclic aromatic hydrocarbon. This compound is notable for its unique structure, which includes a lithium atom bonded to the 9-position of the phenanthrene ring. Organolithium compounds are widely used in organic synthesis due to their strong nucleophilicity and ability to form carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
Lithium;9H-phenanthren-9-ide can be synthesized through the reaction of phenanthrene with lithium metal. The process typically involves the following steps:
Preparation of Phenanthrene Solution: Dissolve phenanthrene in anhydrous ether or tetrahydrofuran (THF) to create a solution.
Addition of Lithium Metal: Add lithium metal to the phenanthrene solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Reaction Conditions: The reaction is usually carried out at low temperatures (around -78°C) to control the reactivity of the lithium metal and ensure the formation of the desired organolithium compound.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods are less common due to the specialized conditions required. similar organolithium compounds are produced on an industrial scale using continuous flow reactors, which allow for precise control of reaction conditions and improved safety.
化学反应分析
Types of Reactions
Lithium;9H-phenanthren-9-ide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with electrophiles such as carbonyl compounds to form new carbon-carbon bonds.
Oxidation: Can be oxidized to form phenanthrene derivatives.
Substitution: Participates in substitution reactions where the lithium atom is replaced by other functional groups.
Common Reagents and Conditions
Nucleophilic Addition: Common reagents include aldehydes, ketones, and esters. The reactions are typically carried out in anhydrous solvents like THF or ether at low temperatures.
Oxidation: Oxidizing agents such as oxygen or peroxides can be used to convert this compound to phenanthrene derivatives.
Substitution: Halogenated compounds are often used as reagents in substitution reactions, with the reaction conditions varying depending on the desired product.
Major Products Formed
Nucleophilic Addition: Produces alcohols or other functionalized phenanthrene derivatives.
Oxidation: Results in the formation of phenanthrene ketones or quinones.
Substitution: Yields halogenated phenanthrene compounds or other substituted derivatives.
科学研究应用
Lithium;9H-phenanthren-9-ide has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Material Science: Investigated for its potential use in the development of new materials with unique electronic properties.
Pharmaceutical Research: Studied for its ability to modify biologically active molecules, potentially leading to the development of new drugs.
Catalysis: Explored as a catalyst or catalyst precursor in various chemical reactions.
作用机制
The mechanism by which lithium;9H-phenanthren-9-ide exerts its effects involves the formation of a highly reactive carbanion at the 9-position of the phenanthrene ring. This carbanion can readily react with electrophiles, facilitating the formation of new carbon-carbon bonds. The lithium atom stabilizes the carbanion, making it a powerful nucleophile. The molecular targets and pathways involved in its reactions depend on the specific electrophiles and reaction conditions used.
相似化合物的比较
Similar Compounds
Phenanthrene: The parent compound from which lithium;9H-phenanthren-9-ide is derived.
9-Phenanthrol: A hydroxylated derivative of phenanthrene with similar structural features.
9-Fluorenone: A related compound with a ketone functional group at the 9-position.
Uniqueness
This compound is unique due to its strong nucleophilicity and ability to form stable carbanions. This makes it particularly useful in organic synthesis for the formation of carbon-carbon bonds. Its reactivity and stability are enhanced by the presence of the lithium atom, distinguishing it from other phenanthrene derivatives.
属性
CAS 编号 |
38399-78-9 |
|---|---|
分子式 |
C14H9Li |
分子量 |
184.2 g/mol |
IUPAC 名称 |
lithium;9H-phenanthren-9-ide |
InChI |
InChI=1S/C14H9.Li/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13;/h1-9H;/q-1;+1 |
InChI 键 |
MBOJKYJSMHDKMZ-UHFFFAOYSA-N |
规范 SMILES |
[Li+].C1=CC=C2C(=C1)C=[C-]C3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


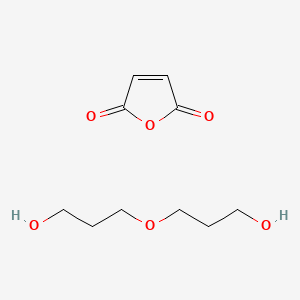
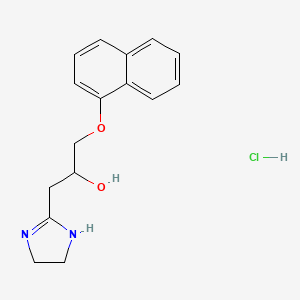
![10-[3-(Dimethylamino)propyl]-10H-phenothiazine-2,3-diol](/img/structure/B14667507.png)
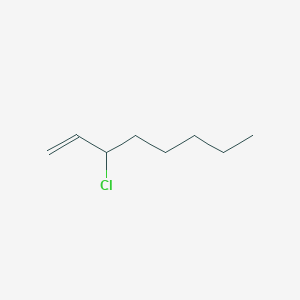
![6h-Dibenz[c,e][1,2]oxaphosphorin, 6-phenoxy-](/img/structure/B14667526.png)

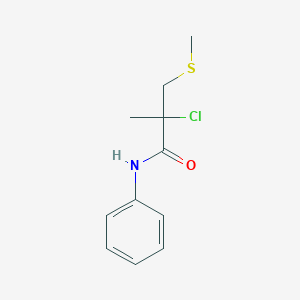
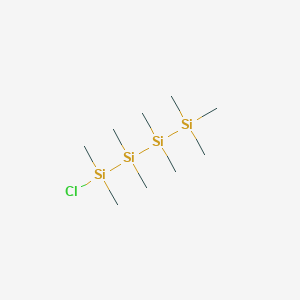
![[1]Benzothieno[2,3-b]pyridine 9,9-dioxide](/img/structure/B14667558.png)

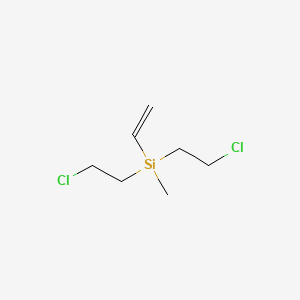
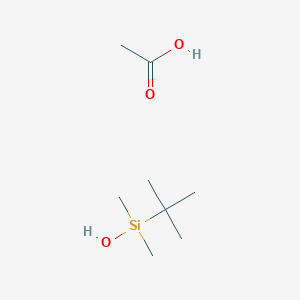

![Triethyl{3-oxo-3-[(triethylstannyl)oxy]prop-1-yn-1-yl}stannane](/img/structure/B14667588.png)
